molecular formula C12H14O3 B1626941 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 28945-97-3

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1626941
CAS No.: 28945-97-3
M. Wt: 206.24 g/mol
InChI Key: CNIXRFXICOYMMC-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydrogen atom on the indanone ring with the 2-methoxyethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product quality. The industrial production methods also focus on minimizing waste and energy consumption to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(2-methoxyethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-6-7-15-10-3-4-11-9(8-10)2-5-12(11)13/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXRFXICOYMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585297
Record name 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28945-97-3
Record name 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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